2-Bromo-6-(bromomethyl)-4-chlorophenol
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Overview
Description
2-Bromo-6-(bromomethyl)-4-chlorophenol is an organic compound that belongs to the class of halogenated phenols. It is characterized by the presence of bromine and chlorine atoms attached to a phenolic ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(bromomethyl)-4-chlorophenol typically involves the bromination of 4-chlorophenol followed by the bromomethylation process. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and pH levels to ensure selective bromination at the desired positions on the phenolic ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(bromomethyl)-4-chlorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the phenolic group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted phenols, quinones, and reduced phenolic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-(bromomethyl)-4-chlorophenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(bromomethyl)-4-chlorophenol involves its interaction with molecular targets through its halogenated phenolic structure. The bromine and chlorine atoms can participate in halogen bonding, while the phenolic group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Another halogenated compound with similar reactivity but different applications.
2-Bromo-6-methoxynaphthalene: Shares the bromine substitution but has a different aromatic core.
2-Bromoanisole: Similar in having a bromine atom but differs in the presence of a methoxy group instead of a phenolic group.
Uniqueness
2-Bromo-6-(bromomethyl)-4-chlorophenol is unique due to its specific combination of bromine, chlorine, and phenolic functionalities, which confer distinct reactivity and applications compared to other halogenated compounds. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-6-(bromomethyl)-4-chlorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMMSHIWVRKERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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